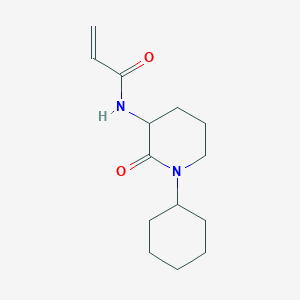![molecular formula C18H21FN6O3 B2397232 8-(4-fluorophényl)-N-(2-morpholinoéthyl)-4-oxo-4,6,7,8-tétrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-08-9](/img/structure/B2397232.png)
8-(4-fluorophényl)-N-(2-morpholinoéthyl)-4-oxo-4,6,7,8-tétrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C18H21FN6O3 and its molecular weight is 388.403. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficacité neuroprotectrice
Le composé a été identifié comme un nouveau puissant piégeur de radicaux libres . Son efficacité neuroprotectrice a été évaluée dans deux modèles de mort neuronale in vitro ainsi que dans des modèles de ischémie cérébrale focale chez le rat in vivo . Le composé a inhibé de manière significative la mort neuronale et a présenté une protection spectaculaire contre la mort neuronale .
Traitement de l'AVC
Le composé pourrait être un candidat intéressant pour le traitement de l'AVC . Il a réduit de manière significative le volume des lésions focales dans le cortex de 36% dans le modèle transitoire et a également réduit la taille des lésions cérébrales ischémiques dans le modèle permanent .
Traitement des maladies neurodégénératives
Le composé possède une puissante activité neuroprotectrice et pourrait être utilisé pour le traitement des maladies neurodégénératives .
Piégeur des espèces réactives de l'oxygène
Le composé joue un rôle vital dans les dommages cérébraux après une lésion d'ischémie-reperfusion cérébrale, et en tant que piégeur des espèces réactives de l'oxygène (ROS), il a été démontré qu'il exerçait des effets neuroprotecteurs contre les lésions cérébrales ischémiques .
Construction de molécules hybrides liées par des ponts disulfures
Le composé peut être utilisé dans la construction de molécules hybrides liées par des ponts disulfures de manière systématique et efficace . Il présente une réactivité similaire à celle du Npys-Cl, mais il est plus stable .
Système de ligation disulfure en phase solide
Le composé peut être utilisé dans un système de ligation disulfure en phase solide (SPDSL) plus pratique avec une utilité accrue .
Mécanisme D'action
Target of Action
It’s been identified as a potent free-radical scavenger , suggesting that its targets could be reactive oxygen species (ROS) or related enzymes.
Mode of Action
The compound acts as a powerful free-radical scavenger It interacts with ROS, neutralizing them and preventing them from causing cellular damage
Biochemical Pathways
The compound’s action affects the biochemical pathways involving ROS . ROS play a vital role in various cellular processes and can cause cell damage when their levels become too high. By scavenging ROS, the compound helps maintain cellular homeostasis and prevent oxidative stress-induced damage.
Pharmacokinetics
It’s been shown to have potent neuroprotective activity in both in vitro and in vivo models This suggests that the compound has good bioavailability and can effectively reach its target sites in the body
Result of Action
The compound’s action results in significant neuroprotection . In in vitro models, it significantly inhibited neuronal death caused by high oxygen atmosphere or growth-factor withdrawal . In in vivo models of cerebral ischemia, the compound significantly reduced the volume of focal damage in the cortex .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. It has been identified as a powerful free-radical scavenger , indicating that it can interact with reactive oxygen species (ROS) and potentially other radicals within the cell. This interaction can influence various biochemical reactions, particularly those involving oxidative stress .
Cellular Effects
8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown to exert significant effects on various types of cells and cellular processes. In particular, it has been found to prevent neuronal cell death in cultured primary neurons . It also attenuates brain injury after focal ischemia in rats , suggesting its influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a free-radical scavenger . It can bind to reactive oxygen species (ROS) and other radicals, thereby preventing these species from causing cellular damage. This binding interaction can lead to changes in gene expression and can influence various cellular processes, including enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide change over time. The compound is stable up to its fusion point . After this point, it decomposes in several overlapping stages . Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In models of cerebral ischemia, rats received a 3-hour intravenous infusion of the compound, with brain damage determined 24 hours later . The compound significantly reduced the volume of focal damage in the cortex , indicating a dose-dependent neuroprotective effect.
Metabolic Pathways
Given its role as a free-radical scavenger , it may interact with enzymes or cofactors involved in oxidative stress responses.
Propriétés
IUPAC Name |
8-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O3/c19-13-1-3-14(4-2-13)24-7-8-25-17(27)15(21-22-18(24)25)16(26)20-5-6-23-9-11-28-12-10-23/h1-4H,5-12H2,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHHNGMEUUJACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
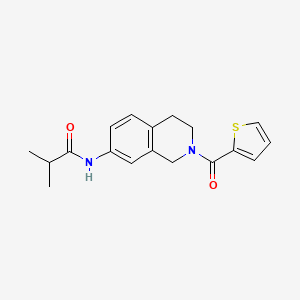
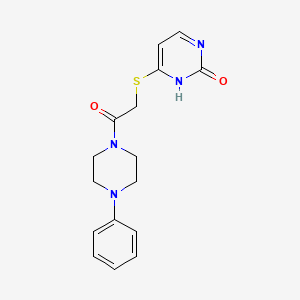
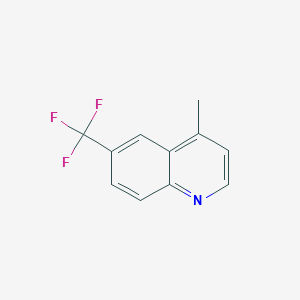
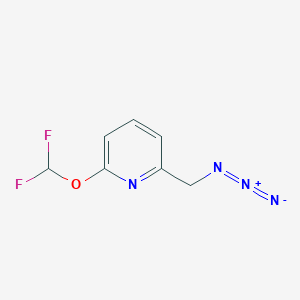
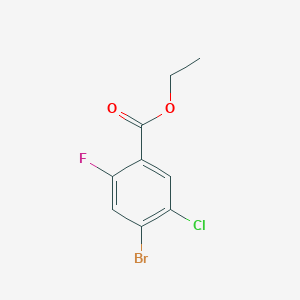
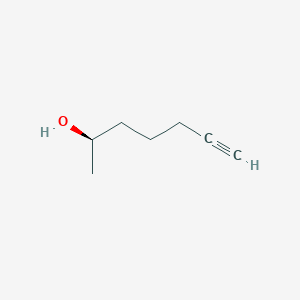
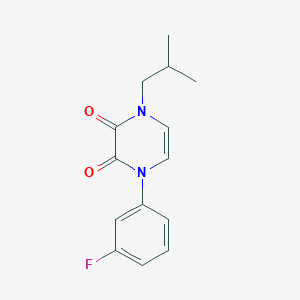
![8-ethoxy-9-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3,4,6-tetrahydro-1H-quinolizin-6-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)

![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)
